6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol
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Overview
Description
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by various functional group transformations to introduce the hydroxyl group and the hexenyl side chain. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or alkanes, using reagents such as LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC and KMnO4, reducing agents like LiAlH4, and halogenating agents like SOCl2 and PBr3. The reactions typically require specific solvents and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or alkanes .
Scientific Research Applications
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethylbicyclo[3.1.1]heptan-2-ylmethanethiol
- 6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-
Uniqueness
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol is unique due to its specific bicyclic structure and the presence of both a hydroxyl group and a hexenyl side chain. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
90165-85-8 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
6-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)hex-5-en-3-ol |
InChI |
InChI=1S/C15H26O/c1-4-13(16)7-5-6-11-8-9-12-10-14(11)15(12,2)3/h5-6,11-14,16H,4,7-10H2,1-3H3 |
InChI Key |
DQWPVIWKZPFFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=CC1CCC2CC1C2(C)C)O |
Origin of Product |
United States |
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